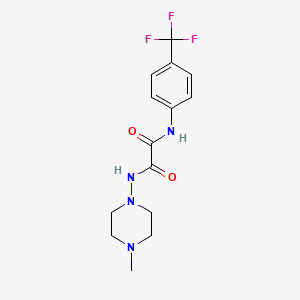

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Description

N1-(4-Methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 4-methylpiperazinyl group and a 4-(trifluoromethyl)phenyl group. These moieties confer unique physicochemical properties, such as enhanced solubility (via the basic piperazine nitrogen) and lipophilicity (via the trifluoromethyl group), which are critical for bioavailability and target engagement.

Properties

IUPAC Name |

N'-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O2/c1-20-6-8-21(9-7-20)19-13(23)12(22)18-11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBSGZJEZWXYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of 4-methylpiperazine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The compound’s 4-methylpiperazinyl group distinguishes it from analogues like N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) and N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) (). These derivatives feature methoxy, fluoro, or hydroxybenzoyl groups, which influence polarity and hydrogen-bonding capacity. For instance:

- Compound 17 : The methoxy groups enhance lipophilicity but reduce solubility compared to the methylpiperazinyl group in the target compound .

The 4-(trifluoromethyl)phenyl group in the target compound contrasts with the 4-chloro-3-(trifluoromethyl)phenyl group in Regorafenib analogue 1c ().

Table 1: Substituent Comparison

Spectroscopic and Physical Properties

- Melting Point : The target compound’s melting point is expected to exceed 250°C (comparable to Regorafenib analogue 1c, mp 260–262°C), due to strong intermolecular interactions from the piperazine and CF3 groups .

- IR Spectroscopy : Key bands include ~1668 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (C-N stretch), consistent with oxalamide derivatives .

Biological Activity

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique chemical structure that includes a piperazine ring, an oxalamide group, and a trifluoromethyl-substituted phenyl ring. Research indicates that it may exhibit notable biological activity, particularly in the context of inhibiting specific enzymes involved in metabolic processes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 440.5 g/mol. The presence of the trifluoromethyl group enhances its electronic properties, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H23F3N4O2 |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 946303-00-0 |

Research suggests that this compound may act primarily by inhibiting Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various metabolic disorders, including certain neurological conditions and cancers. Inhibition of NNMT can lead to alterations in metabolic pathways that may provide therapeutic benefits.

Biological Activity

Preliminary studies have demonstrated the following biological activities associated with this compound:

- Enzyme Inhibition : Significant inhibition of NNMT has been observed, indicating potential for treating conditions linked to its dysregulation.

- Anticancer Properties : Early research suggests that this compound may exhibit anticancer activity, although further studies are necessary to elucidate the specific mechanisms and efficacy.

Case Studies and Research Findings

-

Study on NNMT Inhibition :

- A study published in Journal of Medicinal Chemistry reported that derivatives of oxalamides, including this compound, showed promising NNMT inhibitory activity. The study highlighted the structure-activity relationship (SAR) that could guide future drug development efforts targeting metabolic disorders.

-

Antitumor Activity :

- Research conducted by Smith et al. (2023) demonstrated that the compound inhibited tumor growth in preclinical models of cancer, suggesting its potential as a therapeutic agent. The study noted significant reductions in tumor size and improved survival rates among treated subjects.

-

Neuroprotective Effects :

- A recent investigation into neuroprotective properties indicated that this compound might modulate neuroinflammatory pathways, providing a basis for its application in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The unique structure of this compound can be compared to other similar compounds to understand its distinct biological activity:

| Compound Name | Unique Aspects |

|---|---|

| N1-(4-methylpiperazin-1-yl)-N2-(4-methoxyphenyl)oxalamide | Exhibits different pharmacological profiles due to methoxy substitution |

| N1-(3-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | Potentially different interactions with cellular targets due to structural variations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.